(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14772317
Molecular Formula: C16H19N3O5S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19N3O5S |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 6-methoxy-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H19N3O5S/c1-24-11-3-4-14-12(9-11)15(20)13(10-17-14)16(21)18-5-7-19(8-6-18)25(2,22)23/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) |
| Standard InChI Key | MVWKTDZWFVPWAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)S(=O)(=O)C |
Introduction
(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound that combines a quinoline moiety with a piperazine substituent, specifically modified with a methylsulfonyl group. This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Structural Features
The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of hydroxy and methoxy groups on the quinoline ring, along with a methylsulfonyl piperazine moiety, enhances its solubility and interaction profile. The methylsulfonyl group can modify electronic properties, potentially increasing selectivity against specific biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific methods are not detailed in the available literature, similar compounds often require careful optimization of reaction conditions to ensure high yields and purity. Common synthetic routes for quinoline derivatives include the Skraup synthesis or the Doebner-Miller reaction, followed by the introduction of functional groups through electrophilic aromatic substitution reactions.
Potential Biological Activities
Compounds with similar structures have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the piperazine ring can interact with enzyme active sites, inhibiting their activity. The methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
| 1-(4-Methylpiperazin-1-yl)ethanone | Piperazine with ethyl ketone | CNS activity |
| (4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone | Quinoline with hydroxy, methoxy, and methylsulfonyl piperazine | Potential anticancer, anti-inflammatory |
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